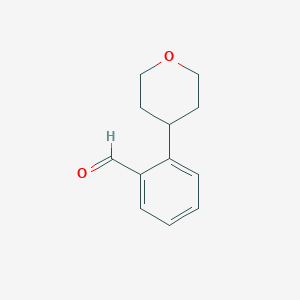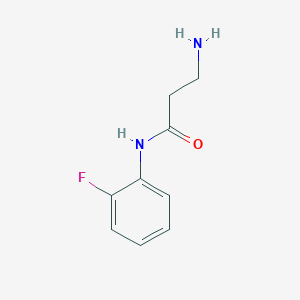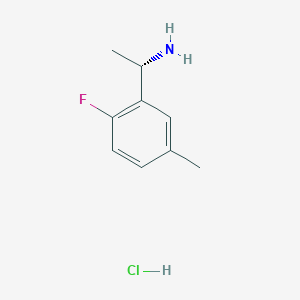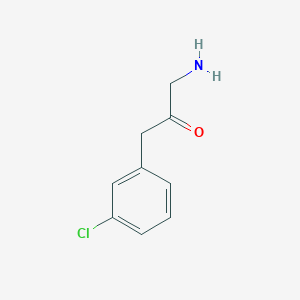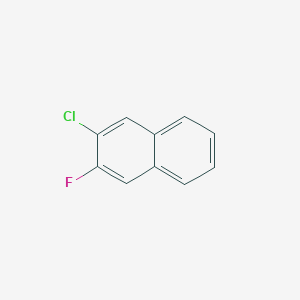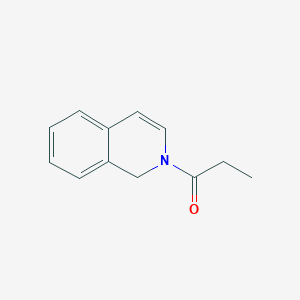
1-(isoquinolin-2(1H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoquinolin-2(1H)-yl)propan-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(isoquinolin-2(1H)-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the isoquinoline to form the desired product.
Reaction Conditions:
Reactants: Isoquinoline, Propionyl chloride
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Room temperature
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Isoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrated or halogenated isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
1-(Isoquinolin-2(1H)-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(isoquinolin-2(1H)-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Isoquinolin-2(1H)-yl)propan-1-one can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the propanone group.
1-(4-Methoxyphenyl)-2-propanone: A similar compound with a methoxyphenyl group instead of the isoquinoline ring.
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Another related compound with a hydroxy and methoxy group on the phenyl ring.
Uniqueness: this compound is unique due to the presence of the isoquinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1-(1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h3-8H,2,9H2,1H3 |
InChI-Schlüssel |
MDQZPKUGTZFVJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
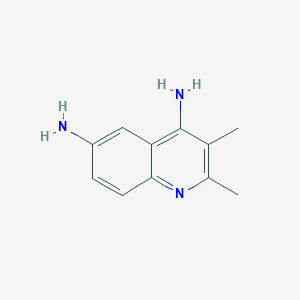
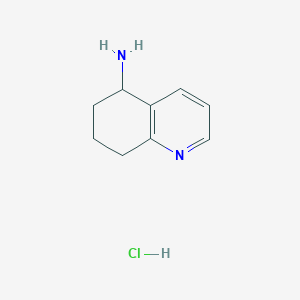
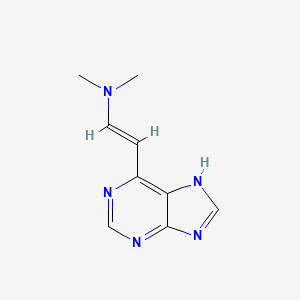
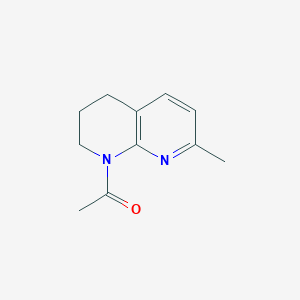
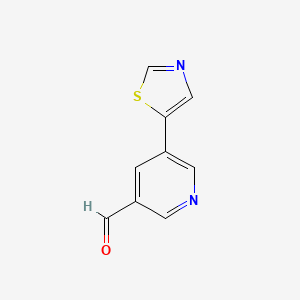
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
